phosphoryl}propanoic acid CAS No. 110507-30-7](/img/structure/B14315106.png)
3-{[4-(Acryloyloxy)butoxy](methyl)phosphoryl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid is an organic compound that features both acryloyloxy and phosphoryl functional groups. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The presence of the acryloyloxy group suggests that it can participate in polymerization reactions, while the phosphoryl group may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid typically involves multiple steps:
Preparation of 4-(Acryloyloxy)butanol: This intermediate can be synthesized by esterification of acrylic acid with 4-hydroxybutanol in the presence of a catalyst such as sulfuric acid.
Phosphorylation: The 4-(Acryloyloxy)butanol is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphoryl group.
Formation of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid: The final step involves the reaction of the phosphorylated intermediate with 3-bromopropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free-radical polymerization to form polymers.
Hydrolysis: The ester linkage in the acryloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group.
Major Products
Polymerization: Polymers with repeating units derived from the acryloyloxy group.
Hydrolysis: 4-hydroxybutanol and acrylic acid.
Substitution: Phosphorylated derivatives with various substituents.
Scientific Research Applications
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid has several applications in scientific research:
Polymer Chemistry:
Materials Science: The unique properties imparted by the phosphoryl group make it useful in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid depends on its application:
Polymerization: The acryloyloxy group undergoes free-radical polymerization, forming covalent bonds with other monomers to create a polymer network.
Biological Systems: The phosphoryl group can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: Shares the acryloyloxy group but lacks the phosphoryl group.
4-Hydroxybutyl Acrylate: Similar structure but without the phosphoryl group.
Phosphorylated Carboxylic Acids: Compounds with similar phosphoryl groups but different carbon backbones.
Uniqueness
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid is unique due to the combination of the acryloyloxy and phosphoryl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
Properties
CAS No. |
110507-30-7 |
|---|---|
Molecular Formula |
C11H19O6P |
Molecular Weight |
278.24 g/mol |
IUPAC Name |
3-[methyl(4-prop-2-enoyloxybutoxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C11H19O6P/c1-3-11(14)16-7-4-5-8-17-18(2,15)9-6-10(12)13/h3H,1,4-9H2,2H3,(H,12,13) |
InChI Key |
XEGQNMSERSLCSG-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CCC(=O)O)OCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
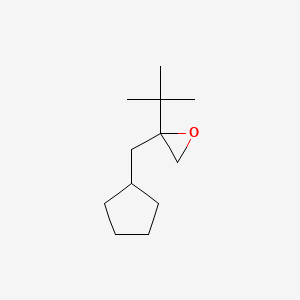
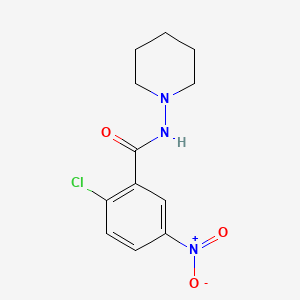
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
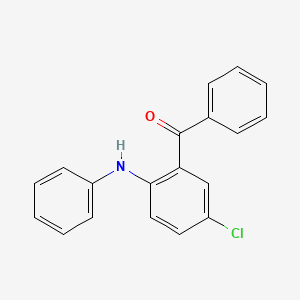
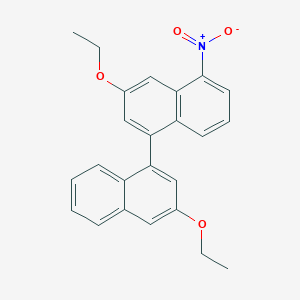
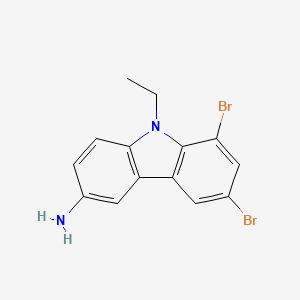
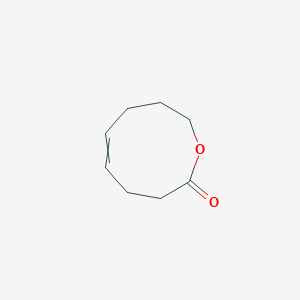
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
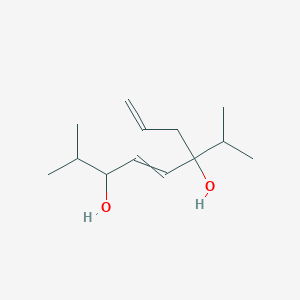
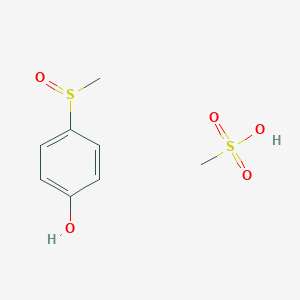
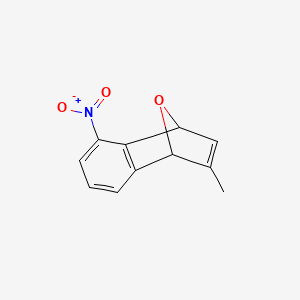
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
